6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
Description
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a pyridine-derived aldehyde featuring a tetrahydro-2H-pyran-2-yl (THP) ether-protected hydroxymethyl group at the 6-position of the pyridine ring. The THP group is a widely used protecting group in organic synthesis, offering stability under basic and neutral conditions while being cleavable under mild acidic conditions . This compound serves as a versatile intermediate in medicinal and synthetic chemistry, particularly in the construction of heterocyclic frameworks or as a precursor for nucleophilic addition reactions due to its reactive aldehyde functionality. Supplier listings confirm its availability for research applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
6-(oxan-2-yloxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO3/c14-8-10-4-3-5-11(13-10)9-16-12-6-1-2-7-15-12/h3-5,8,12H,1-2,6-7,9H2 |
InChI Key |
DIDCECIIFFBDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=NC(=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxymethyl Group
The synthesis typically begins with protecting a hydroxymethyl group on a pyridine precursor. A common approach involves reacting 6-(hydroxymethyl)picolinaldehyde with dihydropyran (DHP) under acidic conditions to introduce the tetrahydropyran-2-yl (THP) protecting group. For example:
-
Step 1 : 6-(Hydroxymethyl)picolinaldehyde is treated with 3,4-dihydro-2H-pyran in toluene using sulfuric acid as a catalyst at 0–5°C.
-
Step 2 : The reaction proceeds via oxonium ion formation, yielding 6-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde after workup.
Key Conditions :
Aldehyde Formation via Oxidation
The aldehyde functional group is introduced through oxidation of a methyl or hydroxymethyl precursor. Manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) are frequently employed:
-
Step 1 : 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinol is oxidized using MnO₂ in dichloromethane (DCM) at room temperature.
-
Step 2 : The reaction is monitored by TLC, with purification via column chromatography (hexane/ethyl acetate).
Optimization Data :
| Substrate | Oxidizing Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| 6-(THP-O-methyl)picolinol | MnO₂ | DCM | 12 h | 68% |
| 6-(THP-O-methyl)picolinyl alcohol | DMP | THF | 6 h | 75% |
Coupling Reactions for Functionalization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance scalability, continuous flow systems are employed for THP protection and oxidation steps. Key advantages include:
-
Precision : Automated control of residence time and temperature minimizes side reactions.
-
Safety : Reduced handling of hazardous reagents (e.g., H₂SO₄).
Process Parameters :
| Step | Flow Rate (mL/min) | Temperature | Pressure |
|---|---|---|---|
| THP Protection | 5 | 5°C | 1 atm |
| Oxidation | 3 | 25°C | 2 atm |
Challenges and Optimization
Selectivity Issues
Competing reactions during THP protection (e.g., over-oxidation or ring-opening) are mitigated by:
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (40–50%) achieves >95% purity.
-
Crystallization : Ethanol/water mixtures (3:1) yield crystalline product suitable for pharmaceutical use.
Emerging Methodologies
Enzymatic Oxidation
Recent studies explore lipase-mediated oxidation of 6-(hydroxymethyl)picoline derivatives in aqueous media, offering eco-friendly advantages:
Chemical Reactions Analysis
Types of Reactions
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)
Major Products Formed
Oxidation: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinic acid
Reduction: 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinyl alcohol
Substitution: Various substituted derivatives of the pyridine ring
Scientific Research Applications
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its aldehyde group can form covalent bonds with amino groups in proteins, potentially modulating their activity and function .
Comparison with Similar Compounds
5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- Structure : Differs by a chlorine substituent at the 5-position and a THP-protected hydroxymethyl group at the 3-position (vs. 6-position in the target compound).
- The positional shift of the THP group may sterically hinder interactions at the 3-position, influencing regioselectivity in coupling or cyclization reactions .
6-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinaldehyde
- Structure : Features a tert-butyldimethylsilyl (TBDMS) ether instead of THP and a nicotinaldehyde (3-pyridinecarboxaldehyde) core.
- Protecting Group Comparison :
- TBDMS ethers exhibit superior stability under acidic conditions compared to THP ethers but require fluoride-based reagents (e.g., TBAF) for cleavage.
- The nicotinaldehyde core (aldehyde at 3-position) may direct reactivity differently than the picolinaldehyde (2-position) due to electronic and steric effects .
6-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-3-carboxylic Acid
- Structure : Combines a tert-butyldiphenylsilyl (TBDPS) ether with a THP-carboxylic acid core.
- Functional Group Contrast :
Comparative Analysis Table
Biological Activity
6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde is a compound with a complex molecular structure, featuring a picolinaldehyde moiety and a tetrahydro-2H-pyran-2-yl group. This unique combination of functional groups positions it as a candidate for various biological activities, potentially influencing metabolic pathways and enzyme interactions.
Biological Activity Overview
The biological activity of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has not been extensively studied; however, its structural characteristics suggest potential interactions with various biological targets. The compound's hydroxymethyl group may enhance its reactivity and ability to interact with enzymes or receptors.
Potential Biological Activities
- Enzyme Interaction : Compounds similar in structure often exhibit binding affinity to enzymes involved in metabolic processes. Understanding these interactions is crucial for evaluating therapeutic potential.
- Antimicrobial Properties : Analogous compounds, such as 6-Methylpicolinaldehyde, have demonstrated antimicrobial activity, suggesting that 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde may possess similar properties .
- Neuroprotective Effects : Tetrahydropyran derivatives have been studied for their neuroprotective effects, indicating that this compound might also contribute to neuroprotection .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpicolinaldehyde | Picolinaldehyde with a methyl group | Antimicrobial properties |
| Tetrahydropyran | Saturated cyclic ether | Potential neuroprotective effects |
| 4-Picolinaldehyde | Picolinaldehyde without tetrahydropyran | Anticancer properties |
The combination of both tetrahydropyran and picolinaldehyde functionalities in 6-(((Tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde may confer distinct biological activities not observed in other similar compounds .
Q & A
Basic Research Question
- GC-MS : Detect volatile byproducts (e.g., THP ring-opening products) with detection limits <0.1% .
- HPLC-UV/HRMS : Identify non-volatile impurities (e.g., dimerized aldehydes) using high-resolution mass spectrometry .
How does the THP-protecting group influence the compound’s solubility in common solvents?
Basic Research Question
The THP-ether enhances solubility in non-polar solvents (e.g., hexane, EtOAc) compared to the unprotected hydroxyl analog. Quantitative
| Solvent | Solubility (mg/mL) |
|---|---|
| Hexane | 12.5 |
| Dichloromethane | 45.2 |
| Methanol | 8.7 |
| Data derived from analogs in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
